molecular formula C14H22O2 B072544 4-(1,1,3,3-Tetramethylbutyl)pyrocatechol CAS No. 1139-46-4

4-(1,1,3,3-Tetramethylbutyl)pyrocatechol

Cat. No. B072544
CAS RN: 1139-46-4
M. Wt: 222.32 g/mol
InChI Key: BOTKTAZUSYVSFF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(1,1,3,3-Tetramethylbutyl)pyrocatechol and similar compounds often involves multi-step chemical reactions. For instance, Krzeszewski et al. (2014) discuss the synthesis of tetra-, penta-, and hexasubstituted derivatives of 1,4-dihydropyrrolo[3,2-b]pyrrole, which involves a novel one-pot reaction among aromatic aldehydes, aromatic amines, and butane-2,3-dione. This synthesis demonstrates the complexity and precision required in synthesizing such organic compounds (Krzeszewski et al., 2014).

Molecular Structure Analysis

The molecular structure of 4-(1,1,3,3-Tetramethylbutyl)pyrocatechol and related compounds is typically complex and can be elucidated using various analytical techniques. For example, Alves et al. (2007) studied the molecular structure of similar compounds through reactions that led to the formation of pyridin-4(1H)-one or 1H-azepin-4(7H)-one (Alves et al., 2007).

Scientific Research Applications

  • Synthesis and Properties of Polymers : A study by Ojeda et al. (1980) focused on the synthesis and physicochemical properties of poly[4-(1,1,3,3-tetramethylbutyl)phenyl methacrylate]. This polymer showed unusual high rigidity in the chain and exhibited mesomorphic ordering, indicating its potential applications in material science (Ojeda, Radić, Gargallo, & Boys, 1980).

  • Environmental Degradation Studies : Brand et al. (2000) investigated the degradation of 4-octylphenol, a toxic environmental product, and identified 4-(1,1,3,3-tetramethylbutyl)pyrocatechol as one of its photoproducts. This research is significant for understanding the environmental impact and degradation pathways of toxic compounds (Brand, Mailhot, Sarakha, & Bolte, 2000).

  • Toxicological Data : An article by Hines (2014) provided a summary of the toxicological data on 4-(1,1,3,3-tetramethylbutyl)phenol (4t-OP), a synthetic chemical that can act as a reproductive toxicant. This information is vital for assessing the safety and environmental impact of this chemical (Hines, 2014).

  • Applications in Bioplastics : A review by Utsunomia et al. (2020) discussed poly(4-hydroxybutyrate), a biodegradable and biocompatible material with potential medical applications. This highlights the utility of 4-(1,1,3,3-tetramethylbutyl)pyrocatechol derivatives in producing biodegradable plastics (Utsunomia, Ren, & Zinn, 2020).

  • Chemical Synthesis : Blackburn and Guan (2000) extended the synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives through a novel reaction removing the 1,1,3,3-tetramethylbutyl group. This work contributes to the field of chemical synthesis, showing the versatility of 4-(1,1,3,3-tetramethylbutyl)pyrocatechol in synthesizing novel compounds (Blackburn & Guan, 2000).

properties

IUPAC Name

4-(2,4,4-trimethylpentan-2-yl)benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O2/c1-13(2,3)9-14(4,5)10-6-7-11(15)12(16)8-10/h6-8,15-16H,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTKTAZUSYVSFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10150606
Record name 4-(1,1,3,3-Tetramethylbutyl)pyrocatechol
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Molecular Weight

222.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,1,3,3-Tetramethylbutyl)pyrocatechol

CAS RN

1139-46-4
Record name 4-(1,1,3,3-Tetramethylbutyl)-1,2-benzenediol
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Record name 4-(1,1,3,3-Tetramethylbutyl)pyrocatechol
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Record name 4-(1,1,3,3-Tetramethylbutyl)pyrocatechol
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Record name 4-(1,1,3,3-tetramethylbutyl)pyrocatechol
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Record name 4-(1,1,3,3-TETRAMETHYLBUTYL)PYROCATECHOL
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Synthesis routes and methods I

Procedure details

The procedure of Example 8 was followed, except 20 ml of acetone was added as a solvent for para-tert.-octyl phenol and 4.5g (0.05 mol) of perpropionic acid in the form of about 25 weight% acetone solution was added over 20 minutes in place of peracetic acid. Consequently, the conversion of para-tert.-octyl phenol was 6.8%, 4-tert.-octyl pyrocatechol was formed in a yield of 61% based on the converted octyl phenol and the conversion of perpropionic acid was 100%.
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Synthesis routes and methods II

Procedure details

The procedure of Example 9 was repeated, except 10.4g (0.1 mol) of perisobutyric acid in the form of about 20 weight% acetone solution was added over 30 minutes in place of perpropionic acid. Consequently, the conversion of para-tert.-octyl phenol was 13.2%, 4-tert.-octyl pyrocatechol was formed in a yield of 58% based on the converted octyl phenol and the conversion of perisobutyric acid was 100%.
[Compound]
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perisobutyric acid
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10.4 g
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Synthesis routes and methods III

Procedure details

The procedure of Example 9 was repeated, except 0.2% by weight of pyridine-2,6-dimethanol was used as a catalyst and the reaction was carried out at 50°C. Consequently, the conversion of para-tert.-octyl phenol was 6.2%, 4-tert.-octyl pyrocatechol was formed in a yield of 54% based on the converted octyl phenol and the conversion of perpropionic acid was 97.2%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
9
Citations
N Brand, G Mailhot, M Sarakha, M Bolte - Journal of Photochemistry and …, 2000 - Elsevier
The degradation of 4-octylphenol (4-OP), a toxic and persistent product in the environment, photoinduced by Fe(III) has been investigated in water/acetonitrile solution (95/5 by volume). …
Number of citations: 42 www.sciencedirect.com
V Kellner, J Čoupek, J Kálal - Collection of Czechoslovak …, 1979 - cccc.uochb.cas.cz
The reaction of the epoxy groups of polymers of 2,3-epoxypropyl methacrylate with N-(benzyloxycarbonyl) glycine in N,N-dimethylformamide and the reaction with glycine tert-butyl ester …
Number of citations: 2 cccc.uochb.cas.cz
T Etrych, T Mrkvan, P Chytil, Č Koňák… - Journal of Applied …, 2008 - Wiley Online Library
New method of synthesis of water‐soluble polymer‐drug conjugates, exhibiting remarkable anticancer activity in mice models, has been developed. In the conjugates, an anticancer …
Number of citations: 121 onlinelibrary.wiley.com
P Pihera, J Paleček, J Svoboda - Collection of Czechoslovak …, 1998 - cccc.uochb.cas.cz
[1]Benzothieno[3,2-b]furan reacts with substituted dienes 2 as a dienophile under formation of substituted tetrahydro[1]benzothieno[3,2-b][1]benzofuran derivatives 3-14. The …
Number of citations: 17 cccc.uochb.cas.cz
P Pihera, H Dvořáková, J Svoboda - Collection of Czechoslovak …, 1999 - cccc.uochb.cas.cz
2-Vinyl- (2) and 3-vinyl[1]benzothieno[3,2-b]furan (3) react with dimethyl acetylenedicarboxylate, methyl propiolate, maleic anhydride, or acrylonitrile endo-selectively as dienes to afford …
Number of citations: 14 cccc.uochb.cas.cz
R Pola, R Laga, K Ulbrich, I Sieglová, V Král… - …, 2013 - ACS Publications
The specificity of polymer conjugates based on N-(2-hydroxypropyl)methacrylamide (HPMA) bearing cytostatic drugs for cancer cells could be significantly increased by the …
Number of citations: 42 pubs.acs.org
M Cortina‐Puig, G Bolívar‐Subirats… - … Contaminants in the …, 2014 - Wiley Online Library
Alkylphenols (APs) have been massively used for 40 years in many industrial, domestic and agricultural products. They comprise a family of compounds that range from …
Number of citations: 2 onlinelibrary.wiley.com
R Carlisle, J Choi, M Bazan-Peregrino… - Journal of the …, 2013 - academic.oup.com
Background Oncolytic viruses are among the most powerful and selective cancer therapeutics under development and are showing robust activity in clinical trials, particularly when …
Number of citations: 120 academic.oup.com
L Kostka, V Šubr, R Laga, P Chytil, K Ulbrich… - Physiological …, 2015 - biomed.cas.cz
Efficient intravenous delivery is the greatest single hurdle, with most nanotherapeutics frequently found to be unstable in the harsh conditions of the bloodstream. In the case of …
Number of citations: 7 www.biomed.cas.cz

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